molecular formula C13H23N2O4PS B14684031 Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester CAS No. 31971-68-3

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester

Cat. No.: B14684031
CAS No.: 31971-68-3
M. Wt: 334.37 g/mol
InChI Key: MPBQHLHEVDGUJW-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes a pyridazinyl ring substituted with a pentyloxy group.

Preparation Methods

The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorothioate oxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, resulting in the formation of phosphorothioate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the pentyloxy group, forming different phosphorothioate esters.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect. The specific pathways involved depend on the enzyme targeted by the compound.

Comparison with Similar Compounds

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester can be compared with other similar compounds, such as:

    Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: This compound has a similar structure but with different substituents on the pyrimidinyl ring.

    Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: This compound features an ethylthio group instead of a pentyloxy group.

    Phosphorodithioic acid, O,O-diethyl ester: This compound has a dithio structure, making it distinct from the phosphorothioate structure.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

31971-68-3

Molecular Formula

C13H23N2O4PS

Molecular Weight

334.37 g/mol

IUPAC Name

diethoxy-(6-pentoxypyridazin-3-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H23N2O4PS/c1-4-7-8-11-16-12-9-10-13(15-14-12)19-20(21,17-5-2)18-6-3/h9-10H,4-8,11H2,1-3H3

InChI Key

MPBQHLHEVDGUJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NN=C(C=C1)OP(=S)(OCC)OCC

Origin of Product

United States

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